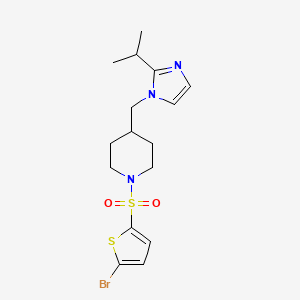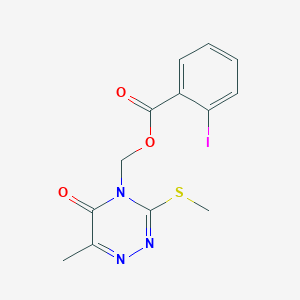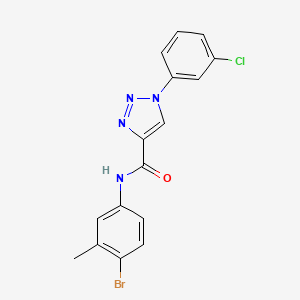
4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-Naphthaleneacetic acid” is a chemical compound with the CAS number 142650-45-1 . It’s also known as "2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid" .
Synthesis Analysis
“Tetramethyl acetyloctahydronaphthalenes” is produced commercially by Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminium chloride to give a monocyclic intermediate that is cyclized in the presence of 85% phosphoric acid .Molecular Structure Analysis
The molecular formula of “5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-Naphthaleneacetic acid” is C16H22O2 .Physical And Chemical Properties Analysis
The boiling point of “5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-Naphthaleneacetic acid” is predicted to be 357.4±11.0 °C, and its density is predicted to be 1.024±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Building Block for Biologically Active Derivatives : This compound serves as a building block for synthesizing biologically active derivatives, such as in the development of new silicon-based drugs and odorants. An example is its use in the synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).
Crystal Structure and DFT Studies : The compound's structure and properties have been extensively studied using techniques like FT-IR, NMR, MS spectroscopies, X-ray diffraction, and Density Functional Theory (DFT). These studies are crucial for understanding its molecular structure and potential applications (Liao et al., 2022).
Vibrational Properties Analysis : The vibrational properties of derivatives of this compound have been analyzed, providing insights into its physical and chemical characteristics. This is essential for its application in various chemical reactions and processes (Wu et al., 2021).
Applications in Organic Synthesis
Intermediate in Organic Synthesis : The compound is used as an intermediate in various organic syntheses, such as the preparation of boric acid ester intermediates. This showcases its versatility in organic chemistry (Huang et al., 2021).
Synthesis of Novel Compounds : It has been used in the synthesis of novel compounds like mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives have applications in areas like inhibitory activity against serine proteases (Spencer et al., 2002).
Development of Fluorescence Probes : This compound plays a role in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide, highlighting its application in analytical chemistry (Lampard et al., 2018).
Potential in Material Science and Biomedical Research
Synthesis of Boron Capped Polyenes : It has been utilized in the synthesis of boron-containing polyene systems, which are potential intermediates for new materials in technology like LCD displays and therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Electrochemical Properties : The electrochemical properties and reactions of sulfur-containing organoboron compounds derived from this compound have been studied, indicating potential applications in electrochemistry (Tanigawa et al., 2016).
Biological Studies for Lipogenic Inhibitors : Derivatives of this compound have been synthesized and studied for their lipogenesis inhibitory effect, indicating potential applications in biomedical research, particularly in developing lipid-lowering drugs (Das et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-10-9-12-7-5-6-8-13(12)11-14/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEUETONSQGECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2991202.png)
![3-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2991203.png)

![N-(3-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2991206.png)
![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2991207.png)
![N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2991210.png)

![4-[4-(4-Methylphenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2991216.png)
![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-5-(2-thienyl)isoxazole-3-carboxamide](/img/structure/B2991217.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2991221.png)